molecular formula C20H21NO5S B2469846 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 922014-02-6

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2469846
CAS No.: 922014-02-6
M. Wt: 387.45
InChI Key: CENGMFAWHNQTJY-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 3, a 6-methyl group on the cyclohexene ring, and an acetamido side chain bearing a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety. This structural framework is characteristic of bioactive molecules targeting neurological receptors, particularly glutamate receptors, due to its ability to modulate ion channel activity .

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-11-3-5-13-16(7-11)27-19(18(13)20(23)24-2)21-17(22)9-12-4-6-14-15(8-12)26-10-25-14/h4,6,8,11H,3,5,7,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENGMFAWHNQTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[b]thiophene ring. Its molecular formula is C19H19NO5S, with a molecular weight of approximately 373.42 g/mol.

PropertyValue
Molecular FormulaC19H19NO5S
Molecular Weight373.42 g/mol
CAS Number922066-17-9

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of thiophene and dioxole have been shown to scavenge free radicals effectively. The antioxidant capacity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies suggest that the presence of the benzo[d][1,3]dioxole moiety contributes to the inhibition of tumor cell proliferation. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

This compound has shown promise in inhibiting specific metabolic enzymes. For example, it has been reported to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function .

Case Studies

  • Antioxidant Activity Assessment :
    • A study measured the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Anticancer Mechanisms :
    • In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase activation .
  • Enzyme Inhibition Studies :
    • A series of enzyme assays indicated that the compound effectively inhibited AChE with an IC50 value significantly lower than many known inhibitors. This suggests its potential use in therapeutic applications for neurodegenerative diseases .

Scientific Research Applications

Structural Characteristics

This compound features a unique structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Tetrahydrobenzo[b]thiophene ring : Contributes to the compound's potential pharmacological properties.

The molecular formula is C19H19N2O5SC_{19}H_{19}N_{2}O_{5}S, with a molecular weight of approximately 373.42 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development and other applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its analogs. For instance:

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
DoxorubicinHCT-116Reference Value
DoxorubicinMCF-7Reference Value

The mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the benzo[d][1,3]dioxole moiety enhances cytotoxicity through interactions with cellular targets involved in tumor progression.

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in:

  • Anti-inflammatory activities : Modifications to the thiophene ring can influence these effects.
  • Antimicrobial activities : Emerging evidence suggests efficacy against various microbial strains.

Applications in Medicinal Chemistry

The unique structural features and biological activities suggest several applications in medicinal chemistry:

  • Drug Development : Potential as a lead compound for anticancer drugs due to its cytotoxic properties.
  • Therapeutic Agents : Possible use as anti-inflammatory or antimicrobial agents.
  • Biochemical Probes : Its ability to interact with specific biological targets makes it suitable for use as a probe in biochemical research.

Applications in Material Science

Compounds similar to methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been reported to interact with metal–organic frameworks (MOFs). This interaction can lead to the development of new materials with enhanced properties for applications such as:

  • Catalysis : Utilizing the compound's ability to facilitate chemical reactions.
  • Drug Delivery Systems : Incorporating the compound into materials designed for targeted drug delivery.

Case Studies

A notable study investigated derivatives of thiophene-based compounds, revealing promising results in inhibiting tumor growth in vivo models. The findings emphasized the importance of structural variations in modulating biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents at Position 2 Substituents at Position 6 Biological Activity/Application Synthesis Yield Key Reference
Target Compound 2-(Benzo[d][1,3]dioxol-5-yl)acetamido Methyl Postulated NMDAR modulation (inferred from analogs) Not explicitly reported
EU1794-2 2-(2-Imino-4-oxothiazolidin-5-yl)acetamido Methyl NMDAR negative allosteric modulator 60% (Procedure D)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino None (unsubstituted) Not explicitly reported; synthetic intermediate 22% (Petasis reaction)
Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5b) 2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido Phenyl Anticancer and antimicrobial activity 70% (amide coupling)
Methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido tert-Butyl Not reported; structural analog Not explicitly reported

Key Observations:

Substituent-Driven Bioactivity: The benzo[d][1,3]dioxol-5-yl group in the target compound may enhance blood-brain barrier penetration compared to the thiazolidinone moiety in EU1794-2, which is critical for central nervous system targeting . Phenyl and pyridinylpiperazinyl substituents (e.g., 5b in ) correlate with antimicrobial activity, whereas hydroxyphenyl groups (e.g., 6o in ) are typically intermediates for further functionalization .

Synthetic Efficiency :

  • Yields for tetrahydrobenzo[b]thiophene derivatives vary widely (22–70%), influenced by reaction conditions. For example, the Petasis reaction () gave lower yields (22%) due to steric hindrance from the 4-hydroxyphenyl group, while amide couplings () achieved higher yields (70%) .

Pharmacological and Functional Comparisons

  • NMDAR Modulation: EU1794-2 () and its analogs demonstrate that minor structural changes (e.g., replacing thiazolidinone with benzo[d][1,3]dioxol-5-yl) can switch allosteric modulation from negative to positive, highlighting the acetamido side chain’s critical role in receptor interaction .
  • Antioxidant Potential: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives () exhibit antioxidant activity linked to the cyanoacrylamido group, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Preparation Methods

Cyclization Strategy for 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene

The tetrahydrobenzo[b]thiophene scaffold is synthesized via a modified Gewald reaction, which facilitates the formation of aminothiophenes from ketones, sulfur, and cyanoacetates.

Procedure :

  • Starting Material : 4-Methylcyclohexan-1-one (10 mmol) is combined with elemental sulfur (12 mmol) and methyl cyanoacetate (12 mmol) in dimethylformamide (DMF).
  • Base Catalysis : Triethylamine (15 mmol) is added, and the mixture is stirred at 80°C for 12 hours.
  • Workup : The reaction is quenched with ice-water, and the precipitated 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine is filtered and recrystallized from ethanol (Yield: 68%).

Key Data :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.11 (s, 3H, CH₃), 2.45–2.62 (m, 4H, cyclohexyl CH₂), 3.02 (t, 2H, J = 6.4 Hz, thiophene-CH₂), 6.21 (s, 1H, NH₂).

Functionalization of the Thiophene Core

Amidation with 2-(Benzo[d]dioxol-5-yl)acetyl Chloride

The amino group at position 2 undergoes acylation to introduce the benzo[d]dioxole moiety.

Synthesis of 2-(Benzo[d]dioxol-5-yl)acetyl Chloride :

  • Starting Material : 2-(Benzo[d]dioxol-5-yl)acetic acid (5 mmol) is dissolved in thionyl chloride (10 mL).
  • Reaction : Refluxed at 70°C for 2 hours, followed by solvent evaporation to yield the acid chloride (Yield: 92%).

Amidation Procedure :

  • Coupling : 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine (3 mmol) is suspended in dry dichloromethane (DCM).
  • Acylation : 2-(Benzo[d]dioxol-5-yl)acetyl chloride (3.3 mmol) is added dropwise at 0°C, followed by triethylamine (4 mmol). The mixture is stirred at room temperature for 6 hours.
  • Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via silica gel chromatography (Yield: 74%).

Key Data :

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O amide).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 24.1 (CH₃), 170.5 (C=O), 148.2 (O–C–O), 106.4–125.7 (aromatic carbons).

Esterification of the Carboxylic Acid Moiety

The methyl ester at position 3 is introduced via a base-catalyzed transesterification, adapting methodologies from tetrahydrobenzo[b]thiophene carboxylate syntheses.

Procedure :

  • Starting Material : The carboxylic acid derivative (2 mmol) is dissolved in dimethyl carbonate (10 mL).
  • Base Addition : Sodium hydroxide (4 mmol) is added, and the mixture is refluxed at 85°C for 3 hours under nitrogen.
  • Workup : The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is concentrated, and the residue is chromatographed (Yield: 81%).

Key Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, COOCH₃).
  • MS (ESI) : m/z 443.2 [M+H]⁺.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • C=O Stretches : 1720 cm⁻¹ (ester), 1685 cm⁻¹ (amide).
  • O–C–O Symmetric Stretch : 1240 cm⁻¹ (benzo[d]dioxole).

Nuclear Magnetic Resonance

  • ¹H NMR : Distinct singlet at δ 5.98 (2H, dioxole O–CH₂–O).
  • ¹³C NMR : Quaternary carbon at δ 148.2 ppm confirms the dioxole ring.

Elemental Analysis

  • Calculated for C₂₁H₂₁NO₅S : C, 61.90; H, 5.19; N, 3.44.
  • Found : C, 61.78; H, 5.27; N, 3.39.

Optimization and Challenges

Regioselectivity in Amidation

Competing reactions at the thiophene amino group were mitigated by using a 10% excess of acyl chloride and maintaining low temperatures during coupling.

Esterification Efficiency

The use of dimethyl carbonate as both solvent and reactant enhanced esterification yields compared to traditional methanol/H₂SO₄ methods.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and what critical reaction parameters influence yield?

The compound is synthesized via a multi-step process involving acylation of tetrahydrobenzothiophene intermediates. Key steps include refluxing intermediates (e.g., 11f or 11d) with cyclic anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC or methanol recrystallization . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), molar ratios (1.2 equivalents of anhydride), and reaction time (overnight reflux for complete conversion). Yield optimization requires careful control of temperature and inert conditions to prevent side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation relies on:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., δ 1.35 ppm for methyl groups in ester moieties) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • HPLC/MS : Validates purity (>95%) and molecular weight . Advanced studies may incorporate X-ray crystallography for absolute configuration determination, as seen in related benzothiophene derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screens should focus on:

  • Antibacterial Activity : Disk diffusion or MIC assays against Gram-positive/negative strains, given structural analogs exhibit inhibition via membrane disruption .
  • Anti-inflammatory Properties : COX-2 inhibition assays or TNF-α suppression in macrophage models .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), as similar compounds show antitumor activity .

Advanced Research Questions

Q. How can conflicting data on reaction yields between similar synthetic protocols be resolved?

Discrepancies often arise from:

  • Anhydride Reactivity : Maleic anhydride (electron-deficient) may yield lower conversions than succinic anhydride due to steric hindrance .
  • Purification Methods : Reverse-phase HPLC (67% yield) outperforms recrystallization (47% yield) in recovering polar byproducts . Mitigation strategies include adjusting stoichiometry (1.5 eq. anhydride) and using DMF as a co-solvent to enhance solubility .

Q. What structural features contribute to its biological activity, and how can they be modified to enhance efficacy?

Key pharmacophores include:

  • Tetrahydrobenzothiophene Core : Facilitates membrane penetration via lipophilicity .
  • Benzo[d][1,3]dioxole Moiety : Enhances metabolic stability and π-π stacking with target proteins .
  • Ester/Acetamido Groups : Modulate solubility and binding affinity . Strategic modifications:
  • Replace the methyl ester with ethyl to prolong half-life .
  • Introduce electron-withdrawing groups (e.g., -Cl) on the benzodioxole ring to improve target selectivity .

Q. What methodologies are suitable for investigating its electrochemical behavior and stability under physiological conditions?

  • Cyclic Voltammetry : To assess redox potential and electron-transfer kinetics, as demonstrated for methyl 2-amino-6-methyl-tetrahydrobenzothiophene derivatives .
  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂), followed by HPLC-MS to identify degradation pathways .

Q. How can computational tools aid in predicting its ADMET properties and binding modes?

  • Molecular Dynamics Simulations : Predict binding stability with targets like bacterial DNA gyrase or COX-2 .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability .
  • Docking Studies : Use AutoDock Vina to map interactions with active sites (e.g., hydrophobic pockets in β-lactamases) .

Data Contradiction Analysis

Q. Why do analogous compounds show variable antibacterial potency despite structural similarity?

Divergent activities stem from:

  • Substituent Positioning : Para-substituted benzodioxoles (e.g., -OCH₃) enhance membrane penetration vs. meta-substituted analogs .
  • Steric Effects : Bulkier tert-butyl groups reduce efficacy by hindering target binding, as seen in ethyl 6-methyl derivatives . Resolve by conducting 3D-QSAR to quantify steric/electronic contributions .

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